2-Propenoic acid, 3,3'-(1,3-phenylene)bis-
Description
Significance of Phenylene-Bridged Dicarboxylic Acids in Chemical Synthesis
Phenylene-bridged dicarboxylic acids are of considerable importance in chemical synthesis due to their rigid structure and the presence of two carboxylic acid functionalities. The phenyl ring provides a stable and predictable core, while the carboxylic acid groups can participate in a wide range of reactions. This dual functionality allows them to act as linkers in the formation of polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. researchgate.netrsc.org
The spatial orientation of the carboxylic acid groups, determined by their substitution pattern on the phenylene ring, plays a crucial role in directing the three-dimensional structure of the resulting materials. This structural control is essential for designing materials with specific properties, such as tailored porosity, thermal stability, or catalytic activity. acs.orgrsc.org For instance, in the field of coordination polymers, the adaptability of dicarboxylic acid linkers allows for the construction of diverse and complex structures with potential applications in catalysis. acs.org
Overview of Isomeric Forms: 1,3-Phenylene and 1,4-Phenylene Derivatives in Advanced Materials Research
The isomeric forms of phenylenebis(propenoic acid), specifically the 1,3- and 1,4-phenylene derivatives, offer distinct geometric arrangements of the propenoic acid groups, leading to different structural outcomes in material synthesis.
1,3-Phenylene (meta-phenylene) Derivatives: In this isomer, the propenoic acid groups are positioned at a 120-degree angle relative to each other on the benzene (B151609) ring. This bent or V-shaped geometry can lead to the formation of unique, often complex, three-dimensional networks in polymers and MOFs.
1,4-Phenylene (para-phenylene) Derivatives: This isomer features a linear arrangement, with the propenoic acid groups situated directly opposite each other on the phenyl ring. noaa.gov This linearity is often exploited in the synthesis of linear polymers and materials where a high degree of order and rigidity is desired. universalpublishings.com Research has shown that even subtle changes, such as the use of different isomers, can lead to the creation of new material topologies. rsc.org
The choice between the 1,3- and 1,4-isomers is a critical design element in advanced materials research, enabling scientists to fine-tune the structural and, consequently, the functional properties of the resulting materials. For example, the use of a non-linear linker like a 1,3-derivative can lead to diverse and interesting network topologies in framework materials. researchgate.net
Historical Trajectories and Current Research Landscape of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-
The specific compound, 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, also known as 1,3-phenylenebis(acrylic acid), has garnered attention as a valuable monomer and cross-linking agent. While early research on acrylic acids dates back to the 19th century, the focus on specific phenylene-bridged derivatives is a more recent development, driven by the increasing demand for high-performance polymers and functional materials. wikipedia.org
Current research involving this compound and its isomers is vibrant and expanding. Scientists are actively exploring its use in the synthesis of novel polymers, such as polyamides and polyesters, with enhanced thermal and mechanical properties. researchgate.netresearchgate.net Furthermore, its application as a linker in the construction of MOFs and coordination polymers is a significant area of investigation, with studies focusing on creating materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. acs.orgscite.ai The ongoing exploration of phenylene-bridged structures continues to push the boundaries of materials science, offering pathways to new materials with unprecedented properties. nih.gov
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H10O4 | guidechem.com |
| CAS Registry Number | 37710-81-9 | guidechem.com |
| Boiling Point (Predicted) | 458.7±33.0 °C | guidechem.com |
| Density (Predicted) | 1.358±0.06 g/cm3 | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(2-carboxyethenyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUBZPHAPGHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354206 | |
| Record name | 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37710-81-9 | |
| Record name | 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propenoic Acid, 3,3 1,3 Phenylene Bis and Its Derivatives
Classical Condensation Approaches
The cornerstone of synthesizing the title compound is the Knoevenagel condensation, a reliable method for carbon-carbon bond formation. orientjchem.org
The most direct route to 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- is through a double Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene (B1212753) compound. orientjchem.orgwikipedia.orgorganicreactions.org In this specific synthesis, two molecules of malonic acid react with one molecule of m-phthalaldehyde.
The reaction proceeds via the deprotonation of malonic acid by a weak base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbons of m-phthalaldehyde. Following the nucleophilic addition, a dehydration step occurs, leading to the formation of the α,β-unsaturated dicarbonyl product. A subsequent decarboxylation, often facilitated by heat and the catalytic system, removes the extra carboxylic acid group from the malonic acid moiety, yielding the final di-propenoic acid product. youtube.com The use of pyridine (B92270) as a solvent and catalyst, a method known as the Doebner modification, is particularly effective for condensations involving malonic acid as it also promotes the necessary decarboxylation. wikipedia.orgyoutube.com
Optimizing reaction conditions is critical to maximize the yield and purity of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-. Key parameters include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. nih.gov
Stoichiometry : A slight excess of malonic acid (e.g., 2.2 equivalents to 1 equivalent of m-phthalaldehyde) is typically used to ensure the complete reaction of both aldehyde groups.
Catalysis : Weak organic bases are the preferred catalysts. Pyridine is a classic choice as it can also serve as the solvent. wikipedia.orgias.ac.in Piperidine is another effective catalyst, often used in smaller, catalytic amounts in a solvent like ethanol (B145695) or toluene. orientjchem.orgnumberanalytics.com The basicity of the catalyst is crucial; it must be strong enough to deprotonate malonic acid but not so strong as to cause self-condensation of the aldehyde. wikipedia.org Triethylamine (TEA) has been investigated as a less carcinogenic alternative to pyridine, showing comparable yields in some Knoevenagel condensations. rsc.orgresearchgate.net
Temperature : The condensation is often performed at elevated temperatures, such as heating on a water bath or refluxing the solvent, to drive the reaction to completion and facilitate the in-situ decarboxylation. youtube.comias.ac.in However, optimization studies for similar reactions have shown that ambient temperatures can also be effective, particularly with highly active catalysts, which can be beneficial for minimizing side reactions. nih.gov
Solvent : The choice of solvent can influence reaction rates and yields. While pyridine can act as both solvent and catalyst, other solvents like toluene, ethanol, or even solvent-free conditions have been successfully employed for Knoevenagel condensations. nih.govrsc.org Protic solvents like ethanol can be effective due to their ability to stabilize reaction intermediates. nih.gov
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Stoichiometry (Malonic Acid : Aldehyde) | > 2:1 | Ensures complete reaction of the dialdehyde. | youtube.com |
| Catalyst | Pyridine or Piperidine | Acts as a weak base to generate the enolate and promotes decarboxylation (Doebner modification). | wikipedia.orgias.ac.in |
| Alternative Catalyst | Triethylamine (TEA) | A less toxic alternative to pyridine, can serve as both catalyst and phase transfer agent. | rsc.orgresearchgate.net |
| Temperature | Elevated (e.g., 80-110 °C) | Increases reaction rate and facilitates decarboxylation. | ias.ac.inresearchgate.net |
| Solvent | Pyridine, Toluene, Ethanol | Pyridine serves as both solvent and catalyst. Ethanol can stabilize intermediates. | nih.govias.ac.in |
Advanced Synthetic Strategies
To meet the demands of specific applications and large-scale manufacturing, more advanced synthetic methods are employed.
Functionalized derivatives of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- are often required for applications such as polymer synthesis or the development of materials with tailored properties. These are typically prepared via a multistep approach.
A general protocol involves:
Synthesis of the Diacid : The parent compound, 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, is first synthesized using the classical Knoevenagel condensation as described previously.
Activation of Carboxylic Acid Groups : To facilitate reaction with less reactive amines or alcohols, the carboxylic acid groups are converted into more reactive functional groups. A common method is the conversion to diacyl chloride by reacting the diacid with an agent like thionyl chloride.
Functionalization : The activated diacyl chloride is then reacted with a wide variety of nucleophiles. For instance, reacting it with functionalized amines or alcohols yields the corresponding diamides or diesters. This modular approach allows for the introduction of diverse functionalities onto the core structure. For instance, reacting the diacyl chloride with amino-functionalized polymers or other macromolecules can be used to create cross-linked or grafted materials. researchgate.net
For industrial-scale production, classical batch processing can be inefficient and difficult to control. Continuous flow chemistry offers a safer, more scalable, and highly efficient alternative. rsc.org This technology is particularly advantageous for exothermic reactions or when dealing with hazardous intermediates. arxiv.org
In a continuous flow setup for the synthesis of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, the following process would be envisioned:
Separate streams of the reactants (m-phthalaldehyde in a suitable solvent, and a solution of malonic acid with a catalyst like TEA in ethanol) are prepared.
These streams are continuously pumped using precise pumps into a T-mixer to ensure rapid and efficient mixing.
The combined stream then flows through a heated coiled reactor. The high surface-area-to-volume ratio of the flow reactor allows for excellent heat transfer and precise temperature control, which is crucial for optimizing yield and minimizing byproducts. arxiv.org
The residence time in the reactor is carefully controlled by adjusting the flow rate and the reactor length, allowing for the reaction to go to completion.
The product stream exits the reactor continuously and can be subjected to in-line purification or work-up procedures. durham.ac.ukrsc.org
| Feature | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Heat Transfer | Poor, potential for hot spots | Excellent, precise temperature control | arxiv.org |
| Safety | Higher risk with large volumes of reagents | Inherently safer, small reaction volumes at any given time | durham.ac.uk |
| Scalability | Difficult, requires larger reactors | Easily scalable by running the system for longer periods | nih.gov |
| Process Control | Challenging to maintain homogeneity | Precise control over mixing, temperature, and residence time | rsc.org |
| Efficiency | May have lower yields due to side reactions | Often higher yields and purity due to better control | rsc.org |
Synthetic Routes to Ester and Amine Analogues
Ester and amide analogues of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- are important derivatives. They can be synthesized either from the parent diacid or through alternative multi-component reactions.
Ester Analogues : The direct Fischer esterification of the diacid with an excess of an alcohol under acidic catalysis (e.g., concentrated H₂SO₄) is a standard method. nih.gov However, for more hindered alcohols or to achieve milder conditions, other methods are preferred. A highly efficient method involves dissolving the carboxylic acid in a solvent like DMSO, adding a base such as powdered KOH to form the carboxylate salt in situ, and then adding an appropriate alkyl halide to form the ester. nih.gov Enzymatic synthesis using lipases has also emerged as a green alternative for the preparation of esters of phenolic acids. nih.gov
Amine Analogues (Amides) : The direct condensation of a carboxylic acid and an amine to form an amide bond is often challenging and requires high temperatures, which can be unsuitable for complex molecules. Therefore, coupling agents are frequently used. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) activate the carboxylic acid, allowing it to react readily with an amine under mild conditions to form the amide bond. internationaljournalcorner.comresearchgate.net Another powerful method for creating bis-amides is the Ugi four-component reaction, which combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to efficiently produce peptide-like structures. mdpi.comresearchgate.net
| Analogue Type | Synthetic Method | Key Reagents | Characteristics | Reference |
|---|---|---|---|---|
| Ester | Acid-Catalyzed Esterification | Alcohol, H₂SO₄ | Classical method, requires excess alcohol and strong acid. | nih.gov |
| Ester | Alkyl Halide Method | KOH, DMSO, Alkyl Halide | High yields, mild conditions, suitable for hindered substrates. | nih.gov |
| Amide | Direct Condensation with Coupling Agent | Amine, CDI or DMTMM | Forms stable amide bonds under mild conditions, high efficiency. | internationaljournalcorner.comresearchgate.net |
| Amide | Ugi Four-Component Reaction | Amine, Aldehyde, Isocyanide | One-pot synthesis of complex bis-amides, high atom economy. | mdpi.comresearchgate.net |
Advanced Characterization Techniques in the Investigation of 2 Propenoic Acid, 3,3 1,3 Phenylene Bis
Spectroscopic Analysis for Structural Elucidation
Spectroscopy, which studies the interaction between matter and electromagnetic radiation, is a fundamental tool for deciphering the molecular structure of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of atoms in 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- can be established.
In a typical ¹H NMR spectrum, the protons on the central phenylene ring and the vinyl protons of the propenoic acid groups would produce distinct signals. The aromatic protons would appear as a complex multiplet, while the vinyl protons would likely present as doublets due to spin-spin coupling. The acidic proton of the carboxyl group would be visible as a broad singlet.
¹³C NMR spectroscopy provides complementary information, showing distinct signals for the carbonyl carbons, the olefinic carbons, and the aromatic carbons, confirming the key functional components of the molecule.
Table 1: Representative Predicted ¹H and ¹³C NMR Data
Interactive table: Click on headers to sort.
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | > 10.0 (broad) |
| ¹H | Aromatic (Ar-H) | 7.2 - 8.0 |
| ¹H | Vinylic (Ar-CH=) | 7.5 - 7.9 |
| ¹H | Vinylic (=CH-COOH) | 6.4 - 6.8 |
| ¹³C | Carbonyl (-C OOH) | 168 - 175 |
| ¹³C | Vinylic (Ar-C H=) | 140 - 148 |
| ¹³C | Aromatic (Ar-C) | 128 - 135 |
Note: These are generalized predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The resulting spectrum serves as a molecular fingerprint.
For 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, the FT-IR spectrum would display several characteristic absorption bands. A very broad peak between 2500-3300 cm⁻¹ is a hallmark of the O-H stretching of hydrogen-bonded carboxylic acid groups. nist.gov A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. nist.gov The C=C stretching of the alkene groups and the aromatic ring would appear in the 1600-1650 cm⁻¹ region.
Table 2: Key FT-IR Vibrational Frequencies
Interactive table: Click on headers to sort.
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad) |
| C=O Stretch | Carbonyl (Acid) | 1680 - 1720 (Strong) |
| C=C Stretch | Alkene/Aromatic | 1600 - 1650 (Medium) |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 (Medium) |
X-ray Crystallography for Solid-State Structural Conformation
To understand the precise three-dimensional arrangement of the molecule in the solid state, X-ray crystallography is the definitive technique. By diffracting X-rays off a single crystal of the compound, a detailed map of atomic positions can be generated.
Chromatographic Methods for Purity Assessment and Isolation of Isomers
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, methods like High-Performance Liquid Chromatography (HPLC) are indispensable for verifying purity and separating isomers.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile, with a small amount of acid). The compound is injected into the system, and its retention time—the time it takes to travel through the column—is measured. A pure sample will ideally show a single, sharp peak. The presence of other peaks would indicate impurities, and their peak areas can be used for quantification.
This technique is also crucial for separating geometric isomers, such as the cis and trans configurations around the double bonds. Since these isomers have different shapes and polarities, they interact differently with the stationary phase, leading to different retention times and allowing for their effective separation. nist.govchemspider.com
Reactivity and Mechanistic Studies of 2 Propenoic Acid, 3,3 1,3 Phenylene Bis
Reactivity of the α,β-Unsaturated Carbonyl System
The conjugated system of the double bond and the carbonyl group in 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- makes it susceptible to various addition reactions, most notably photochemical dimerizations and thermal cycloadditions.
In the solid state, α,β-unsaturated carbonyl compounds like cinnamic acids and their derivatives can undergo [2+2] photodimerization upon irradiation with UV light. This is a topochemical reaction, meaning the stereochemistry of the resulting cyclobutane (B1203170) product is dictated by the packing arrangement of the molecules in the crystal lattice.
Detailed studies on the closely related diester, p-phenylenediacrylic acid dimethyl ester (p-PDAMe), reveal that the photoreaction can proceed heterogeneously, initiating at the crystal edges and propagating toward the center. researchgate.netresearchgate.net This spatially controlled reaction leads to significant mechanical stress within the crystal, causing a distinct change in its shape from a parallelogram to a fluttering flag-like structure and finally to a rectangle as the reaction completes. researchgate.net The specific stereoisomer of the resulting bis-cyclobutane structure is determined by the proximity and orientation of the double bonds in the crystal, as governed by Schmidt's topochemical postulates. This process highlights how molecular geometry changes during a photoreaction can be harnessed for applications like light-driven actuators. While this specific study was on the para-isomer, the principles of topochemically controlled [2+2] cycloaddition are directly applicable to the meta-isomer.
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.com The α,β-unsaturated system in 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- makes it an excellent dienophile. The presence of the electron-withdrawing carboxylic acid group adjacent to the double bond enhances its reactivity toward electron-rich dienes. libretexts.org
As a bis-dienophile, the molecule can react with two equivalents of a diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a bis-adduct. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, with cyclic dienes like cyclopentadiene, the reaction typically favors the formation of the endo product due to stabilizing secondary orbital overlap in the transition state. youtube.com
The regioselectivity of the Diels-Alder reaction is also a key consideration when using unsymmetrical dienes. The reaction between 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- and a bis-diene could lead to the formation of polymers through a step-growth cycloaddition polymerization, creating complex, cross-linked networks. youtube.com The hexadehydro-Diels-Alder (HDDA) reaction, a related process involving diynes and alkynes, is used to form benzyne (B1209423) intermediates and highly functionalized aromatic systems. wikipedia.org
Michael Addition Reactions with Nucleophilic Species
The conjugated acrylate (B77674) moieties of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- serve as excellent Michael acceptors. This allows for the conjugate addition of a wide variety of soft nucleophiles to the β-carbon of the acrylic acid groups. This reaction is a cornerstone of its use in materials science, particularly for the synthesis of cross-linked polymers and functional materials. The general mechanism involves the attack of a nucleophile on the electron-deficient alkene, leading to the formation of a stable enolate intermediate which is subsequently protonated.
Aza-Michael Addition: Primary and secondary amines are common nucleophiles in aza-Michael additions with diacrylates like 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-. frontiersin.orgresearchgate.net The reaction with primary amines can lead to a double Michael addition, where both N-H bonds add across the two acrylate units, forming a cross-linked network. The reaction with secondary amines results in the formation of tertiary amine linkages. These reactions are often base-catalyzed, and in some cases, the amine reactant itself can act as the catalyst. frontiersin.org The resulting poly(amido-amine) structures are of interest for various applications, including as gene delivery vectors and in the formation of hydrogels. georgiasouthern.edu In some instances, particularly with primary amines, the initial Michael addition can be followed by a cascade intramolecular cyclization to form stable five-membered pyrrolidone rings. nih.gov
Thiol-Michael Addition: The reaction between thiols and acrylates, known as the thiol-Michael addition, is a highly efficient and widely utilized "click" reaction. acs.org This reaction can be initiated by either a base or a nucleophile, such as an amine or a phosphine. rsc.org The base-catalyzed mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the acrylate. nih.gov The nucleophile-initiated pathway involves the initial addition of the nucleophilic catalyst to the acrylate, generating a carbanion that then deprotonates the thiol. nih.gov The thiol-Michael addition is known for its high yields, rapid reaction rates, and minimal side products, making it a robust method for creating cross-linked polymer networks and for surface functionalization. acs.org The kinetics and efficiency of the reaction can be influenced by the choice of catalyst, the structure of the thiol, and the reaction conditions. rsc.orgcapes.gov.br
Due to a lack of specific published data for 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, the following table presents representative data for the Michael addition of a thiol to a generic diacrylate, illustrating typical reaction parameters.
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |
| 1,4-Butanediol diacrylate | N,N'-Dimethylethylenediamine | None | CH2Cl2 | - | High |
| Poly(ethylene glycol) diacrylate | Tris(2-aminoethyl)amine | None | DMSO | - | High |
| Ethyl Acrylate | Ethanethiol | Triethylamine | THF | < 1 | >95 |
This table is illustrative and based on reactions with analogous diacrylates and monoacrylates to demonstrate typical conditions for Michael additions. georgiasouthern.edu
Aromatic Ring Functionalization and Substitution Chemistry
The central phenyl ring of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the modification of aromatic compounds. However, the reactivity of the ring is significantly influenced by the presence of the two acrylic acid substituents.
The carboxylic acid group, and by extension the entire propenoic acid substituent, is an electron-withdrawing group. These groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. Consequently, harsher reaction conditions, such as higher temperatures or stronger catalysts, are generally required for substitution compared to unsubstituted benzene (B151609).
Furthermore, electron-withdrawing groups are meta-directors. This means that incoming electrophiles will preferentially add to the positions meta to the existing substituents. In the case of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, the substituents are at positions 1 and 3. The positions ortho and para to one group are either the position of the other substituent or ortho/para to the second group as well. Therefore, the positions available for substitution are C4, C5, and C6 (with C4 and C6 being equivalent), and C2. The C5 position is meta to both substituents. The C4 and C6 positions are ortho to one and para to the other. The C2 position is ortho to both substituents. Due to the deactivating nature of the acrylic acid groups, substitution is directed to the positions that are meta to them. For 1,3-disubstituted rings with deactivating groups, the incoming electrophile will primarily add to the C5 position. Attack at C2, C4, or C6 would result in a destabilized carbocation intermediate (a sigma complex) where a positive charge is placed adjacent to one of the positively polarized carbons of the electron-withdrawing groups.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), in addition to the halogen itself (Br₂ or Cl₂). masterorganicchemistry.comlibretexts.org The Lewis acid polarizes the halogen molecule, making it a more potent electrophile. masterorganicchemistry.com The reaction would be expected to yield predominantly the 5-halo substituted product.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). Given the deactivating, meta-directing nature of the substituents, the primary product would be the 5-nitro derivative. The nitration of analogous aromatic dicarboxylic acids, such as 1,3-benzenedicarboxylic acid, is known to produce the 5-nitro substituted product.
Theoretical and Computational Investigations of 2 Propenoic Acid, 3,3 1,3 Phenylene Bis
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, DFT calculations could provide valuable insights into its reactivity, stability, and spectroscopic characteristics.
A typical DFT study would involve optimizing the geometry of the molecule to find its lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and its ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, DFT can be used to predict spectroscopic properties. By calculating the vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra of the molecule. This can aid in the experimental identification and characterization of the compound. Similarly, by computing the electronic transition energies and oscillator strengths, the UV-Visible absorption spectrum can be predicted, providing information about how the molecule interacts with light.
For structurally related compounds, such as other azo derivatives with a 1,3-phenylene core, DFT has been successfully used to calculate quantum chemical parameters like HOMO and LUMO energies, which have then been correlated with experimental findings. ekb.eg
Conformational Analysis and Potential Energy Surface Mapping
The presence of several single bonds in 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- allows for multiple rotational isomers, or conformers. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, thereby mapping the potential energy surface (PES).
The results of a conformational analysis can reveal the preferred spatial arrangement of the propenoic acid groups relative to the central phenyl ring. This information is critical, as the conformation of the molecule can significantly influence its physical and chemical properties, including its ability to pack in a crystal lattice or interact with other molecules.
Molecular Dynamics Simulations for Supramolecular Assembly Prediction
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, MD simulations would be particularly useful for predicting how individual molecules self-assemble to form larger, ordered structures, known as supramolecular assemblies.
Given the presence of carboxylic acid groups, it is highly probable that hydrogen bonding would be a dominant intermolecular interaction, leading to the formation of dimers or extended chains. acs.org MD simulations can model these interactions and predict the most likely packing arrangements in different environments, such as in solution or at a liquid-solid interface. acs.org Such simulations have been employed to study the behavior of related molecules, like derivatives of benzene-1,3-dicarboxylic acid, to understand their interactions and binding modes in biological systems. nih.gov
The insights gained from MD simulations are valuable for materials science, as the supramolecular structure of a compound dictates its macroscopic properties, including its crystal structure and morphology.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can also be used to explore the chemical reactions of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-. By modeling potential reaction pathways, it is possible to identify the transition states—the highest energy points along a reaction coordinate—and calculate the activation energies. This information is key to understanding the kinetics and mechanism of a reaction.
For example, the propenoic acid moieties could undergo various reactions, such as polymerization, cycloadditions, or esterification. nih.govrsc.org Computational modeling could elucidate the feasibility of these reactions under different conditions. For instance, studies on similar cinnamate (B1238496) esters have used computational methods to understand the role of catalysts in photochemical reactions. acs.orgacs.org By characterizing the transition states, researchers can gain a deeper understanding of how the molecule transforms from reactants to products, which is fundamental for designing new synthetic routes and controlling reaction outcomes. nih.gov
Applications of 2 Propenoic Acid, 3,3 1,3 Phenylene Bis in Advanced Materials Science
Polymer and Copolymer Synthesis
The synthesis of polymers from diacrylate monomers is a well-established method for creating cross-linked networks with tailored properties. The aromatic core of phenylenediacrylic acids is expected to impart rigidity and thermal stability to the resulting polymer.
Design and Fabrication of Polymers with Enhanced Thermal and Mechanical Properties
Polymers derived from aromatic diacrylates are anticipated to possess high glass transition temperatures (Tg) and excellent thermal stability due to the rigidity of the phenylene ring in the polymer backbone. The incorporation of such a structure generally restricts the rotational freedom of the polymer chains, leading to materials that maintain their mechanical integrity at elevated temperatures. However, specific experimental data on the polymerization of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- and the thermal or mechanical properties of the resulting polymers are not available in the reviewed scientific literature.
Structure-Property Relationships in Polymeric Systems Derived from Phenylenediacrylic Acids
The relationship between the chemical structure of a monomer and the macroscopic properties of the resulting polymer is a fundamental concept in polymer science. For phenylenediacrylic acids, the substitution pattern on the aromatic ring (ortho, meta, or para) is expected to significantly influence polymer properties. A polymer derived from the 1,3-isomer would likely exhibit different chain packing and morphology compared to one from the 1,4-isomer, which could affect properties like crystallinity, modulus, and solvent resistance. General principles suggest that the less linear 1,3-linkage might lead to more amorphous polymers with potentially lower melting points but still high glass transition temperatures compared to their 1,4-counterparts. nsf.gov Unfortunately, specific studies detailing these relationships for polymers based on 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- could not be identified.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of the organic ligand are crucial in determining the structure and properties of the resulting MOF.
Ligand Design Principles for Porous Crystalline Material Synthesis
The design of organic ligands is a key strategy in creating MOFs with desired pore sizes, shapes, and chemical environments. Dicarboxylic acids are a common class of ligands used for MOF synthesis. nih.gov A ligand like 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-, with its bent geometry, would be expected to form MOFs with different network topologies compared to linear ligands. The acrylic acid groups provide the coordination sites for binding to metal centers. While extensive research exists on MOF synthesis with various dicarboxylate ligands, no specific instances of MOFs being constructed using 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- as the primary organic linker were found in the surveyed literature.
Gas Adsorption and Separation Applications, with a Focus on CO2 Capture and Selectivity
Porous MOFs are extensively studied for gas storage and separation applications, including the capture of carbon dioxide. youtube.comyoutube.com The performance of a MOF in this capacity depends on factors like pore volume, surface area, and the presence of specific functional groups that can interact with CO2. While amine-functionalized MOFs have shown particular promise for CO2 capture, nih.gov the potential of MOFs built from 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- for this application remains purely theoretical due to a lack of synthesized examples.
Tunability of Framework Architectures and Porosity
A major advantage of MOFs is the ability to tune their framework architecture and porosity by systematically modifying the metal nodes and organic linkers. nih.gov The use of a flexible or rigid ligand, its length, and its connectivity all play a role in the final structure. The unsaturated double bonds within the acrylic groups of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- could potentially offer a platform for post-synthetic modification, further functionalizing the pore environment. However, without experimental realization of MOFs from this ligand, any discussion on the tunability of its derived frameworks remains speculative.
Photoresponsive and Optoelectronic Materials
The unique molecular architecture of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- makes it a compelling candidate for the creation of photoresponsive and optoelectronic materials. The presence of photoreactive carbon-carbon double bonds in conjugation with the phenyl ring allows for a range of light-induced transformations and electronic behaviors.
Development of Light-Sensitive Materials Exhibiting Photodimerization
The propenoic acid moieties in 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- are analogous to cinnamic acid, which is well-known for its ability to undergo [2+2] photocycloaddition reactions. This process, known as photodimerization, involves the formation of a cyclobutane (B1203170) ring between two adjacent molecules upon irradiation with ultraviolet (UV) light. This reversible photoreaction can induce significant changes in the material's properties, such as solubility, and can be harnessed to create light-sensitive materials.
While the photodimerization of the para-substituted isomer, p-phenylenediacrylic acid, has been studied, research into the specific behavior of the meta-substituted 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- is an active area of investigation. The kinetics of such photoreactions in thin films, for instance, can be complex, sometimes exhibiting a two-step process where the initial photoreaction influences the molecular environment and subsequently alters the kinetics of further reactions. elsevier.com The meta-linkage is expected to influence the packing of the molecules in the solid state, which in turn will dictate the efficiency and outcome of the photodimerization process.
Exploration in Dynamic Crystalline Frameworks
The rigid structure and divergent disposition of the carboxylic acid groups in 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- make it an attractive building block for the construction of dynamic crystalline frameworks, including metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are porous materials constructed from metal ions or clusters connected by organic linkers. nih.gov The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting framework. nih.gov
The use of photoresponsive linkers like 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- can impart dynamic properties to the MOF. The previously mentioned photodimerization can be used to alter the framework's structure and porosity in response to light. This could lead to applications in controlled guest uptake and release, separations, and sensing. Research in this area is focused on synthesizing and characterizing MOFs incorporating this specific linker and studying their photoresponsive behavior.
| Framework Component | Role in Dynamic Crystalline Frameworks |
| 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- | Photoresponsive organic linker |
| Metal Ions/Clusters | Inorganic nodes connecting the linkers |
| Light (UV) | External stimulus to induce structural change |
Fundamental Photophysics and Photochemistry in Conjugated Systems for Energy Conversion
The conjugated system formed by the phenyl ring and the two propenoic acid groups in 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- is responsible for its absorption of UV light and its potential in energy conversion applications. The study of the fundamental photophysics and photochemistry of such molecules is crucial for designing efficient energy conversion systems. nsf.gov
Upon absorption of a photon, the molecule is promoted to an excited electronic state. The fate of this excited state can include fluorescence, phosphorescence, or photochemical reactions like the aforementioned photodimerization. In the context of energy conversion, the goal is often to facilitate charge separation and transfer. For instance, in dye-sensitized solar cells, a photo-excited molecule injects an electron into a semiconductor material. The specific meta-linkage in 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- influences the electronic coupling between the two propenoic acid end-groups and the central phenyl ring, which in turn affects the energy levels of the molecular orbitals and the efficiency of charge transfer processes. Understanding these structure-property relationships is key to optimizing its performance in energy conversion devices.
| Photophysical/Photochemical Process | Relevance to Energy Conversion |
| Light Absorption | Initial step in capturing light energy |
| Excited State Dynamics | Determines the pathway for energy dissipation or conversion |
| Charge Separation and Transfer | Key process for generating electrical current in photovoltaic devices |
| Photochemical Reactions | Can be used for solar energy storage |
Future Research Directions and Emerging Opportunities for 2 Propenoic Acid, 3,3 1,3 Phenylene Bis
Development of Sustainable Synthetic Routes and Green Chemistry Approaches
The production of specialty monomers like 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- traditionally relies on petrochemical feedstocks and conventional synthesis methods. A key future research direction is the development of more sustainable and environmentally benign production pathways. This aligns with the universal push towards green chemistry in the chemical industry. chemistryjournals.net
Research in this area could focus on several key strategies. One major goal is the use of bio-based platform chemicals, which can be derived from renewable resources like lignocellulose, to replace petroleum-derived precursors. researchgate.netrsc.org For instance, developing routes to the core aromatic structure from bio-derived molecules would be a significant advancement. Furthermore, the principles of green chemistry, such as the use of safer solvents, biocatalysis, and energy-efficient reaction conditions like microwave-assisted synthesis, offer substantial opportunities to reduce the environmental footprint of its production. chemistryjournals.netmdpi.com Enzymatic reactions, for example, can offer high specificity under mild conditions, minimizing byproducts and waste. chemistryjournals.net
| Green Chemistry Principle | Potential Application to Monomer Synthesis | Anticipated Benefits |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis of phenylene precursors from bio-based platform molecules (e.g., from lignin (B12514952) or sugars). | Reduced reliance on fossil fuels, lower carbon footprint. |
| Alternative Solvents | Employing water, supercritical fluids (like scCO₂), or ionic liquids in place of volatile organic compounds (VOCs). chemistryjournals.net | Reduced toxicity, improved safety, potential for easier product separation. |
| Biocatalysis | Utilizing enzymes (e.g., lipases for esterification steps) for precursor synthesis. chemistryjournals.net | High selectivity, mild reaction conditions (lower energy), reduced waste. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction times for condensation or esterification steps. rasayanjournal.co.in | Significant reduction in energy consumption and reaction time. |
| Catalytic Efficiency | Development of recyclable solid acid or metal catalysts to replace stoichiometric reagents. mdpi.com | Improved atom economy, reduced waste streams, lower process costs. |
Integration into Multifunctional and Hybrid Material Systems
The bifunctional nature of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- makes it an ideal candidate for creating crosslinked polymers and as a component in advanced multifunctional and hybrid material systems. Its aromatic core is expected to confer thermal stability and mechanical strength, while the acrylate (B77674) groups provide a reactive handle for polymerization.
Future research will likely explore its use as a monomer or crosslinking agent in a variety of polymer systems. For example, its incorporation into hybrid epoxy-acrylate resins could yield materials with a tunable balance of properties, combining the toughness of epoxies with the rapid curing and versatility of acrylates, which is highly desirable in fields like additive manufacturing (3D printing). nih.gov Similarly, it could be a key ingredient in formulating high-performance coatings and adhesives . Polymers based on phenylene structures, such as poly(phenylene methylene), are known for their thermal stability, hydrophobicity, and corrosion resistance. unimi.it The introduction of the meta-linked diacrylate could be used to create highly durable, crosslinked protective coatings.
The unique geometry of the meta-phenylene ring, as opposed to the linear para-phenylene structure, may lead to polymers with different chain conformations and packing efficiencies. This could be exploited to create materials with tailored properties, such as improved solubility in common solvents or a lower glass transition temperature, making them more processable for specific applications like encapsulants for optoelectronic devices . researchgate.net
| Material System | Potential Role of the Monomer | Projected Properties and Advantages |
|---|---|---|
| Advanced Composites | As a matrix resin or a modifier for existing resins (e.g., vinyl esters). | Enhanced thermal stability, mechanical strength, and chemical resistance. |
| Hybrid Organic-Inorganic Materials | Copolymerization with silane-functionalized acrylates to create covalently bonded hybrid systems. | Improved interfacial adhesion, thermal stability, and barrier properties. |
| Stimuli-Responsive Polymers | Incorporation into polymer backbones that also contain responsive moieties (e.g., pH- or thermo-responsive groups). mdpi.com | Creation of smart materials where the crosslinked network provides structural integrity. |
| Biomaterials | Use in formulating biocompatible and biodegradable polymers for applications like tissue engineering scaffolds. nih.gov | The aromatic structure could be used to tune mechanical properties and degradation rates. |
Advanced Computational Modeling for Rational Design and Materials Discovery
Computational chemistry and materials modeling are indispensable tools for accelerating materials discovery while reducing experimental costs. The application of these techniques to 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- represents a significant opportunity for future research.
Quantum chemistry methods , such as Density Functional Theory (DFT), can be employed to calculate the fundamental electronic and geometric properties of the monomer itself. escholarship.org This includes understanding its reactivity, bond energies, and optimal conformations, which are critical inputs for higher-level simulations.
Molecular Dynamics (MD) simulations , using both reactive and non-reactive force fields, can model the polymerization process from the monomer up to the final crosslinked polymer network. nih.govcam.ac.uk These simulations can predict key macroscopic properties of the resulting material, such as:
Mechanical Properties: Young's modulus, tensile strength, and toughness. nih.gov
Thermophysical Properties: Glass transition temperature (Tg), coefficient of thermal expansion, and thermal stability.
Network Structure: Crosslink density, degree of conversion, and the formation of structural heterogeneities. escholarship.org
By simulating how the meta-phenylene structure influences polymer chain packing and network topology, researchers can engage in the rational design of polymers . unh.edunih.gov This allows for the in-silico screening of copolymers and formulations to identify candidates with specific desired properties before any synthesis is attempted, representing a paradigm shift from traditional trial-and-error experimentation.
| Modeling Technique | Scale | Predictable Properties/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Molecular | Monomer reactivity, reaction energy barriers, electronic properties, vibrational spectra. researchgate.net |
| Reactive Molecular Dynamics (ReaxFF) | Meso | Polymerization kinetics, network formation, crosslinking density, reaction pathways. escholarship.org |
| Classical Molecular Dynamics (MD) | Meso/Macro | Glass transition temperature, mechanical modulus, thermal expansion, diffusion coefficients. nih.gov |
| Coarse-Graining Methods | Macro | Large-scale morphology, phase behavior in blends, long-term relaxation dynamics. cam.ac.uk |
Exploration of Novel Application Domains in Niche Chemical Technologies
Building on the potential for tailored properties, future research should explore the application of polymers derived from 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- in niche, high-value technological areas. The specific meta-phenylene architecture could provide performance advantages not achievable with other isomers or aliphatic counterparts.
Potential application domains include:
Dental and Medical Composites: Aromatic diacrylates are already used in dental resins. nih.gov The development of new monomers could lead to composites with improved durability, lower water sorption, and better biocompatibility.
Materials for Additive Manufacturing: As noted, its use in resins for stereolithography (SLA) or digital light processing (DLP) 3D printing could enable the fabrication of objects with high thermal stability and mechanical robustness. nih.gov
Optical Materials: The aromatic structure influences the refractive index. Polymers based on this monomer could be designed for applications in optical adhesives, coatings, or lenses where a specific refractive index matching is critical.
Membranes for Separations: Highly crosslinked polymers with controlled pore sizes can be used as separation membranes. The rigidity and chemical resistance imparted by the aromatic diacrylate could be beneficial for gas separation or nanofiltration applications under harsh conditions.
The exploration of these and other novel applications will be driven by a thorough characterization of the polymers derived from this monomer, linking its unique chemical structure to functional performance.
Q & A
Q. How to ensure reproducibility in scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
